Magnesium heptadecafluoroisooctanesulphonate

Reductive defluorination PFAS degradation Isomer-specific reactivity

Magnesium heptadecafluoroisooctanesulphonate is a branched-chain perfluorinated anionic surfactant, specifically the magnesium salt of a heptadecafluoroisooctanesulfonic acid isomer. It belongs to the perfluoroalkyl sulfonate (PFSA) class, structurally related to perfluorooctane sulfonate (PFOS), but critically differentiated by its branched iso-octane fluorocarbon tail and divalent (Mg²⁺) counterion.

Molecular Formula C16F34MgO6S2
Molecular Weight 1022.6 g/mol
CAS No. 93894-73-6
Cat. No. B12651510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium heptadecafluoroisooctanesulphonate
CAS93894-73-6
Molecular FormulaC16F34MgO6S2
Molecular Weight1022.6 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F.C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F.[Mg+2]
InChIInChI=1S/2C8HF17O3S.Mg/c2*9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;/h2*(H,26,27,28);/q;;+2/p-2
InChIKeyZQQFWJXMJMALCF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Heptadecafluoroisooctanesulphonate (CAS 93894-73-6): A Branched Perfluorinated Sulfonate Surfactant with Divalent Counterion


Magnesium heptadecafluoroisooctanesulphonate is a branched-chain perfluorinated anionic surfactant, specifically the magnesium salt of a heptadecafluoroisooctanesulfonic acid isomer . It belongs to the perfluoroalkyl sulfonate (PFSA) class, structurally related to perfluorooctane sulfonate (PFOS), but critically differentiated by its branched iso-octane fluorocarbon tail and divalent (Mg²⁺) counterion [1]. These structural features impart distinct physicochemical and environmental fate properties compared to linear PFOS salts and monovalent cation analogs.

Why Generic PFOS Analogs Cannot Substitute for Magnesium Heptadecafluoroisooctanesulphonate in High-Performance Applications


Scientific and industrial users cannot interchangeably substitute linear perfluorooctane sulfonate salts or monovalent cation analogs for magnesium heptadecafluoroisooctanesulphonate without altering performance and environmental fate profiles. The branched iso-octane chain induces a localized LUMO orbital near the tertiary carbon, conferring higher reactivity toward reductive defluorination relative to linear PFOS [1]. Concurrently, the divalent Mg²⁺ counterion enhances surface activity, lowers critical micelle concentration (CMC), and improves process efficiency in foam fractionation compared to monovalent K⁺ or Na⁺ salts [2][3]. The quantitative evidence below demonstrates that branching geometry and counterion valency are not cosmetic variations but determinants of reactivity, surface behavior, and environmental elimination kinetics.

Quantitative Differentiation Evidence for Magnesium Heptadecafluoroisooctanesulphonate Against its Closest Analogs


Branched Isomer Susceptibility to Reductive Defluorination: A Head-to-Head DFT and Experimental Comparison with Linear PFOS

Ab initio DFT calculations reveal that in branched PFOS isomers (4-CF₃–, 5-CF₃–, 6-CF₃–PFOS), the LUMO orbital is localized near the ternary carbon, whereas in linear PFOS it is diffused along the entire perfluorocarbon chain [1]. This structural difference directly translates to experimental reactivity: only branched PFOS isomers undergo reductive defluorination by reduced vitamin B12 (cyanocobalamin), while linear PFOS is unreactive [1]. A subsequent study quantified this differential: at 90 °C, 95% of branched PFOS isomers were transformed within 5 days, with isomer-specific removal rates positively correlated to the proximity of the -CF₃ branch to the terminal CF₃ group .

Reductive defluorination PFAS degradation Isomer-specific reactivity

Divalent (Mg²⁺) Counterion Enhancement of Surface Activity Over Monovalent Potassium Salts: A Class-Level Inference for Perfluorinated Sulfonates

A systematic study of divalent perfluorocarboxylate salts M(PFOA)₂ (M²⁺ = Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) demonstrated that these divalent metal salts exhibit significantly higher surface activity compared to their corresponding monovalent potassium salts [1]. This enhancement is attributed to the higher charge density of the divalent counterion, which more effectively screens the electrostatic repulsion between anionic headgroups at the air-water interface, facilitating tighter packing and lower surface tension. Although this study employed perfluorocarboxylates, the charge-screening mechanism is directly transferable to perfluorosulfonate systems such as magnesium heptadecafluoroisooctanesulphonate, as the sulfonate headgroup (-SO₃⁻) similarly benefits from divalent counterion condensation [2].

Surface activity Divalent counterion Critical micelle concentration

Counterion-Specific Critical Micelle Concentration (CMC) Ranking in Perfluoroalkanesulfonates: Implications for Magnesium Salt Selection

For the perfluoroalkanesulfonate homologous series, the critical micelle concentration (CMC) exhibits a strong counterion dependence, decreasing in the order Li⁺ > Na⁺ > K⁺ > Me₄N⁺ > Et₄N⁺ [1]. This trend is governed by the hydrated ionic radius of the counterion; smaller, more highly charged cations bind more tightly to the micellar surface, reducing headgroup repulsion and promoting micellization at lower concentrations. Extrapolating this established structure-property relationship, the divalent Mg²⁺ counterion in magnesium heptadecafluoroisooctanesulphonate is predicted to yield a CMC substantially lower than that of the corresponding lithium salt (LiFOS CMC = 5.5–7.4 mM at 22±1 °C) [2], and lower than potassium heptadecafluoroisooctanesulphonate (CAS 93894-68-9).

Critical micelle concentration Counterion effect Perfluoroalkanesulfonate series

Magnesium (Mg²⁺) Cation-Mediated Enhancement of PFAS Separation in Foam Fractionation Processes

In foam fractionation-based PFAS separation studies, the efficiency of removal was directly correlated with the charge density of the added cation, following the order Mg²⁺ > Na⁺ > K⁺ [1]. This enhancement is attributed to the stronger electrostatic bridging of anionic PFAS headgroups by divalent Mg²⁺ at the air-water interface of foam lamellae, increasing surfactant adsorption and foam stability. Magnesium heptadecafluoroisooctanesulphonate, bearing the Mg²⁺ counterion intrinsically, is therefore expected to exhibit superior foam formation and separation characteristics compared to its sodium or potassium salt analogs in processes where PFAS removal or enrichment is desired.

Foam fractionation PFAS removal Divalent cation effect

In Vivo Elimination Kinetics of Branched vs. Linear PFOS Isomers: Evidence for Faster Clearance of the Branched Form

In vivo toxicokinetic studies have established that branched isomers of perfluorooctane sulfonate (PFOS) and its precursor perfluorooctane sulfonamide (PFOSA) are eliminated faster than the corresponding linear (n-) isomers in test organisms [1]. This leads to an enrichment of linear PFOS in biological tissues over time. Since magnesium heptadecafluoroisooctanesulphonate is based on a branched iso-octane perfluorinated chain, its anionic moiety is expected to follow this same elimination pattern, offering a reduced bioaccumulation potential relative to linear PFOS salts. The differential elimination is attributed to the steric effect of the -CF₃ branch, which alters protein binding affinity and renal clearance mechanisms.

PFOS isomer Elimination kinetics Bioaccumulation

Differential Salting-Out Behavior of PFOS Under Divalent (Mg²⁺/Ca²⁺) vs. Monovalent (Na⁺/K⁺) Ionic Strength Conditions

A study on PFOS concentration stability under high ionic strength conditions revealed a marked difference between divalent and monovalent cation systems. In solutions initially containing 10 mg/L PFOS, the addition of NaCl or KCl (I = 500 mM) decreased PFOS concentrations by >50% due to salting-out, whereas MgCl₂ and CaCl₂ at equivalent ionic strength (I = 1.5 M) decreased PFOS concentrations by only 24–29% [1]. This indicates that PFOS remains more soluble and available in the presence of divalent cations, an important consideration for formulation stability in high-salinity media. Magnesium heptadecafluoroisooctanesulphonate, as the Mg²⁺ salt, inherently provides this divalent cation environment, potentially offering superior solubility maintenance in electrolyte-rich formulations compared to sodium or potassium salt analogs.

Salting-out PFOS solubility Divalent cation effect

High-Value Application Scenarios for Magnesium Heptadecafluoroisooctanesulphonate Guided by Comparative Evidence


Semiconductor Etching and Electroplating Bath Additives Requiring Ultra-Low Surface Tension at Minimal Surfactant Loading

The divalent Mg²⁺ counterion drives a lower critical micelle concentration (CMC) compared to Li⁺, Na⁺, or K⁺ perfluoroalkanesulfonate salts , enabling the magnesium salt to achieve maximum surface tension reduction at lower bulk concentrations. This property is critical in semiconductor manufacturing, where surfactant concentration must be minimized to avoid residue on wafer surfaces while still ensuring complete wetting of high-aspect-ratio features during etching and electroplating. Additionally, the branched iso-octane chain's resistance to salting-out in the presence of divalent cations ensures formulation stability in aggressive acidic or high-ionic-strength bath conditions [1].

Environmental Remediation Systems Exploiting Isomer-Specific Degradability of Branched PFOS

Branched PFOS isomers, including the anionic component of magnesium heptadecafluoroisooctanesulphonate, are uniquely susceptible to reductive defluorination by vitamin B12 and other reductants, achieving ~95% transformation within 5 days at 90 °C, whereas linear PFOS is recalcitrant . This differential reactivity supports the use of the branched magnesium salt in engineered remediation systems—such as ex-situ treatment of PFAS-contaminated water or soil—where chemical or biological reductive treatment is applied. The predictable degradability of the branched isomer can be a decisive factor in technology selection for PFAS site cleanup and in regulatory negotiations regarding PFAS-containing product registration.

High-Salinity Industrial Formulations (Oilfield Chemicals, Acid Cleaners, Metalworking Fluids)

Under high ionic strength conditions, PFOS formulated with monovalent cations (Na⁺, K⁺) experiences >50% concentration reduction due to salting-out at I = 500 mM, whereas the magnesium salt environment limits this reduction to 24–29% even at I = 1.5 M . This superior solubility retention in concentrated electrolyte solutions makes magnesium heptadecafluoroisooctanesulphonate the preferred surfactant choice for oilfield stimulation fluids, acidic industrial cleaners, and metalworking fluids where high salt or acid concentrations are inherent to the application. The branched chain's faster in vivo elimination profile [1] provides an additional occupational health and environmental argument for these dispersive-use scenarios.

Foam Fractionation-Based PFAS Recovery and Enrichment Processes

The intrinsic Mg²⁺ counterion in magnesium heptadecafluoroisooctanesulphonate enhances PFAS separation efficiency in foam fractionation processes, following the established rank order of Mg²⁺ > Na⁺ > K⁺ . This property can be exploited in industrial wastewater treatment systems designed to recover and concentrate PFAS from dilute aqueous streams, where the surfactant itself serves as both the target analyte and the frothing agent. Using the magnesium salt form eliminates the need for supplementary divalent cation dosing, streamlining process operations and reducing chemical procurement costs.

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